COX11 Human Pre-designed siRNA Set A

Gene Silencing Mitochondrial Biology Respiratory Chain

Unvalidated siRNA introduces variable potency and off-target effects that obscure mitochondrial phenotypes. This pre-designed COX11 siRNA set solves this with three distinct duplexes targeting separate mRNA regions, plus negative, FAM-labeled negative, and GAPDH positive controls. Validated for high-efficiency knockdown in A549 cells, it reliably depletes respiration-derived ATP-a deficit rescued by CoQ10 supplementation. Each component: 5 nmol, HPLC-grade. Ideal for acute loss-of-function studies and drug screening in mitochondrial disease models.

Molecular Formula C17H10Cl2N4O3S2
Molecular Weight 453.3 g/mol
Cat. No. B15143843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX11 Human Pre-designed siRNA Set A
Molecular FormulaC17H10Cl2N4O3S2
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC(=N3)NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2N4O3S2/c18-11-6-12(19)8-13(7-11)28(24,25)23-17-20-14(9-27-17)16-21-15(22-26-16)10-4-2-1-3-5-10/h1-9H,(H,20,23)
InChIKeyJLWNZTBWTALPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 100 transfections / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COX11 Human siRNA Set A Overview


The COX11 Human Pre-designed siRNA Set A is a targeted RNA interference (RNAi) reagent designed to specifically silence the human COX11 gene (Locus ID 1353). COX11 encodes a copper chaperone essential for the assembly and function of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial respiratory chain [1]. This product is typically supplied as a pre-designed set containing multiple individual siRNA duplexes targeting distinct regions of the COX11 mRNA, along with necessary controls . Its primary utility lies in enabling researchers to reliably and acutely reduce COX11 protein levels to dissect its role in mitochondrial function, oxidative phosphorylation (OXPHOS), and disease pathology [2].

Pre-validated individual siRNA duplexes targeting human COX11
Acute gene silencing in human cell lines for mitochondrial studies
Cytochrome c oxidase (Complex IV) assembly and OXPHOS research

Risks of Generic COX11 siRNA Substitution


Generic substitution fails because siRNA potency and specificity are highly sequence-dependent and can vary dramatically even between siRNAs targeting the same gene [1]. A validated, pre-designed siRNA set minimizes this variability and reduces the risk of off-target effects that can confound interpretation of mitochondrial and metabolic phenotypes. Furthermore, different gene silencing methods (e.g., pooled siRNAs, shRNA vectors, CRISPR/Cas9) achieve different levels and kinetics of target gene suppression and can have distinct off-target signatures [2]. Substituting a well-validated siRNA set with an unvalidated alternative, or with a different class of reagent (e.g., an shRNA pool or a chemical inhibitor like potassium cyanide), introduces uncontrolled experimental variables, jeopardizing the quantitative and reproducible assessment of COX11-dependent functions [3]. The evidence below demonstrates specific, quantifiable performance parameters that differentiate this product.

Unvalidated siRNA sequences may exhibit variable potency and off-target effects, compromising mitochondrial phenotype interpretation.
shRNA vectors or CRISPR approaches differ in knockdown kinetics and genomic modification signatures; not directly interchangeable with transient siRNA.
Chemical Complex IV inhibitors (e.g., potassium cyanide) lack gene specificity and cannot reproduce COX11 loss-of-function models.

COX11 siRNA Set A Performance Evidence


siRNA Knockdown Efficiency in A549 Cells

The COX11 Human Pre-designed siRNA Set A provides a set of individual, pre-validated siRNA duplexes with quantifiable knockdown efficiencies. This is in contrast to pooled siRNA products, which often only report an average or end-point performance of the pool, or products that lack any publicly reported validation data. The vendor provides qPCR-validated knockdown data for each individual siRNA in the set, allowing researchers to select the optimal reagent based on empirical data .

Knockdown Efficiency
Cross-study comparable
Target siRNA: 5–23% residual mRNA (77–95% KD)
Comparator shRNA: ≥70% KD guaranteed
May support selection of high-efficiency siRNA to reduce required dose.
qPCR, 48h post-transfection in A549 cells.
Gene Silencing Mitochondrial Biology Respiratory Chain

Respiration-Derived ATP Decrease

Knockdown of COX11 using RNAi has been functionally linked to a quantifiable defect in cellular energy production. Specifically, a study utilizing a FRET-based ATP sensor demonstrated that COX11 knockdown leads to a significant decrease in mitochondrial-derived ATP levels under conditions where respiration is the sole energy source. This functional defect was shown to be rescued by supplementation with coenzyme Q10 (CoQ10) [1].

ATP Production Defect
Class-level
COX11 knockdown decreased respiration-derived ATP; CoQ10 supplementation restored levels.
Reported functional phenotype supports COX11 role in mitochondrial bioenergetics.
FRET-based ATP sensor in human fibroblasts; exact fold-change not specified.
Cellular Bioenergetics Mitochondrial Function Metabolic Phenotyping

COX Activity Reduction in Plant Models

The functional importance of COX11 for cytochrome c oxidase (COX) activity is evolutionarily conserved. A study in the model plant Arabidopsis thaliana provides quantitative evidence linking COX11 expression levels to COX enzymatic activity. Knockdown of the Arabidopsis COX11 homolog resulted in a ~50% reduction in COX activity, which correlated with significant growth phenotypes [1].

Conserved COX Activity
Class-level
~50% reduction
Cross-species evidence supports target centrality in Complex IV function.
Arabidopsis thaliana COX11 homolog knockdown; validate in human models.
Comparative Biology Cytochrome c Oxidase Activity Gene Knockdown

COX11 siRNA Set A Application Scenarios


Acute Loss-of-Function in Human Cell Lines

Based on its validated high-efficiency knockdown in A549 cells and the established link between COX11 knockdown and impaired ATP production from respiration, this siRNA set is ideally suited for acute loss-of-function experiments. Researchers can use it to transiently silence COX11 in human cell lines (e.g., cancer, primary fibroblasts) to study the immediate effects on Complex IV assembly, mitochondrial oxygen consumption rate (OCR), and cellular ATP dynamics [1]. This is a superior approach to chronic knockout models for studying the direct, primary role of COX11 without confounding adaptive metabolic rewiring.

Functional Validation of Mitochondrial Disease Variants

Given that pathogenic variants in COX11 are associated with infantile-onset mitochondrial encephalopathy, this siRNA set provides a critical control tool. It can be used to mimic a loss-of-function state in wild-type cells to compare the resulting phenotype (e.g., decreased ATP levels) with that of patient-derived fibroblasts harboring COX11 mutations [1]. This application allows for the direct functional validation of novel genetic variants and the exploration of genotype-phenotype relationships.

Metabolic Rescue Screening

The evidence that CoQ10 supplementation can rescue the ATP deficit caused by COX11 knockdown establishes a powerful paradigm for drug screening. This siRNA set can be used to create a robust, disease-relevant cellular model of mitochondrial dysfunction. Researchers can then screen small molecule libraries or test specific metabolic supplements (e.g., CoQ10 analogs, mitochondrial antioxidants) to identify compounds that restore cellular bioenergetics, as measured by ATP levels or other functional assays [1].

Primary vs. Secondary Roles of COX11

By achieving highly efficient and specific knockdown, this validated siRNA set allows researchers to differentiate the primary role of COX11 in copper delivery to Complex IV from its potential auxiliary functions, such as in the defense against oxidative stress [2]. The ability to use individual, potent siRNAs minimizes the confounding effects of reagent-induced toxicity, enabling a cleaner dissection of gene function in pathways like ROS management and apoptosis.

Application
Selection Property
Validation Focus
Acute loss-of-function studies in human cell lines
Pre-validated high-efficiency knockdown
Confirm siRNA efficiency by qPCR; measure OCR and ATP dynamics
Functional characterization of disease-associated COX11 variants
Quantifiable ATP decrease phenotype
Compare ATP deficit with fibroblasts expressing COX11 mutations
Metabolic rescue screening (CoQ10 model)
CoQ10-rescuable mitochondrial dysfunction model
Screen compounds for ATP restoration in siRNA-treated cells
Primary vs. auxiliary COX11 function dissection
Low off-target profile
Assess ROS and apoptosis endpoints under oxidative stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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